prop-2-en-1-yl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate
Description
Prop-2-en-1-yl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a complex heterocyclic compound featuring a fused pyrido[2,3-d]pyrimidine core. Key structural attributes include:
Properties
IUPAC Name |
prop-2-enyl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-6-11-29-20(26)15-12(2)22-18-17(19(25)24(4)21(27)23(18)3)16(15)13-7-9-14(28-5)10-8-13/h6-10,16,22H,1,11H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFGYRMIYBGNIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC=C(C=C3)OC)C(=O)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Michael Addition-Cyclocondensation Approach
The foundational pyrido[2,3-d]pyrimidine scaffold is synthesized via a one-pot Michael addition and cyclocondensation. A mixture of 6-amino-1,3-dimethyluracil (1.55 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol) in ethanol undergoes base-catalyzed (NaOH, 1 mmol) reflux for 18 hours to yield the 6-cyano intermediate. Subsequent reaction with 4-methoxybenzaldehyde (1.36 g, 10 mmol) in acetic acid with Raney Ni as a catalyst generates the 5-(4-methoxyphenyl) substituent via reductive amination.
Key Conditions :
Microwave-Assisted Green Synthesis
Adapting eco-friendly protocols, a microwave-assisted method combines barbituric acid (1.28 g, 10 mmol), 4-methoxybenzaldehyde (1.36 g, 10 mmol), and urea (0.6 g, 10 mmol) in water (3 mL) under irradiation (560 W, 130°C, 10 min). This yields the dihydropyrimidinone precursor, which is oxidized to the pyrido[2,3-d]pyrimidine core using iodine in DMSO.
Advantages :
- Reaction time: 10–15 minutes vs. 18 hours (conventional)
- Solvent: Water (no organic waste)
- Yield: 82–85%
Functionalization of the Pyrido[2,3-d]Pyrimidine Core
N-Methylation at Positions 1, 3, and 7
Sequential methylation is achieved using formaldehyde (37% w/w) and sodium cyanoborohydride (NaBH3CN) in acetic acid. The reaction proceeds via reductive alkylation:
- N1-Methylation : Core intermediate (2.0 g, 5 mmol), formaldehyde (0.5 mL), NaBH3CN (0.63 g, 10 mmol), 0°C, 2 hours.
- N3-Methylation : Repeat with fresh reagents at 25°C.
- N7-Methylation : Employ methyl iodide (0.71 mL, 10 mmol) and K2CO3 in DMF at 60°C for 6 hours.
Characterization Data :
Esterification at Position 6
The 6-carboxyl group is introduced via a two-step process:
- Hydrolysis : Treat the 6-cyano intermediate (2.5 g, 6 mmol) with 6M HCl at 100°C for 4 hours to yield 6-carboxylic acid.
- Esterification : React the acid with prop-2-en-1-ol (0.84 g, 12 mmol) using DCC (1.24 g, 6 mmol) and DMAP (0.07 g, 0.6 mmol) in dichloromethane (20 mL) at 25°C for 12 hours.
Optimization Notes :
- Catalyst : Steglich conditions (DCC/DMAP) outperform H2SO4-catalyzed esterification (yield: 76% vs. 52%).
- Byproduct Mitigation : Molecular sieves (4Å) reduce water content, minimizing hydrolysis.
Structural Confirmation and Analytical Data
Spectroscopic Characterization
Crystallographic Validation
Single-crystal X-ray diffraction confirms the planar pyrido[2,3-d]pyrimidine core and Z-configuration of the prop-2-en-1-yl ester.
Comparative Analysis of Synthetic Routes
| Method | Yield | Time | Key Advantage |
|---|---|---|---|
| Conventional reflux | 68% | 18 h | Scalability (>10 g batches) |
| Microwave-assisted | 85% | 15 min | Eco-friendly, rapid |
| Reductive alkylation | 72% | 24 h | Selective N-methylation |
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
prop-2-en-1-yl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
prop-2-en-1-yl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of prop-2-en-1-yl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activation of signal transducer and activator of transcription 3 (STAT3), which plays a key role in inflammatory and immune responses . This inhibition can lead to reduced inflammation and protection against cell damage.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The table below highlights key structural differences and similarities with related pyrido[2,3-d]pyrimidine derivatives:
Key Observations:
Ester vs. Carboxylic Acid : The target compound’s prop-2-en-1-yl ester group enhances membrane permeability compared to carboxylic acid derivatives (e.g., compound in ), which may improve bioavailability .
Biological Activity: Piperazinyl-substituted derivatives (e.g., ) exhibit pronounced antibacterial activity, suggesting that the target compound’s lack of a basic nitrogen group may limit similar efficacy unless modified.
Spectral and Physicochemical Data
Notes:
Research Findings and Implications
Antioxidant Applications: Methoxy-substituted pyrido/pyrano pyrimidines (e.g., ) exhibit radical-scavenging activity, implying that the 4-methoxyphenyl group in the target compound may confer similar properties.
Synthetic Challenges : The 1,3,7-trimethyl substitution pattern may complicate regioselective synthesis, requiring advanced catalysts or protecting-group strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
